![molecular formula C7H9NO4 B1201210 N-succinimidyl propionate CAS No. 30364-55-7](/img/structure/B1201210.png)
N-succinimidyl propionate
Overview
Description
N-succinimidyl propionate is an organic compound widely used in bioconjugation and protein labeling. It is a derivative of N-hydroxysuccinimide and propionic acid, forming an ester that is highly reactive towards primary amines. This reactivity makes it a valuable tool in various biochemical and medical applications, particularly in the modification of proteins and peptides.
Mechanism of Action
Target of Action
N-Succinimidyl propionate (NSP) is primarily used as a reagent for labeling proteins and oligonucleotides . Its primary targets are molecules containing primary amines, such as the amino groups present in proteins and oligonucleotides . These targets play crucial roles in various biological processes, including gene expression and protein function.
Mode of Action
NSP interacts with its targets by forming amide bonds with the amino groups present in proteins and oligonucleotides . This is achieved through the reaction of the N-hydroxysuccinimide ester group of NSP with the amino groups of the target molecules . The result is a covalent bond between NSP and the target molecule, effectively labeling the molecule with NSP .
Biochemical Pathways
The primary biochemical pathway affected by NSP is the labeling of proteins and oligonucleotides. This labeling allows for the tracking and monitoring of these molecules in various biological and pharmacological studies . The labeled proteins can be visualized after electrophoresis in polyacrylamide slab gels by fluorography .
Pharmacokinetics
The pharmacokinetics of NSP-labeled molecules largely depend on the properties of the molecule it is attached to . For instance, in the case of antisense oligonucleotides (ASOs), despite the structural modification of the labeled ASOs, in vitro target interaction and in vivo pharmacokinetic behaviors were found to be similar to that of the unlabeled ASOs .
Result of Action
The primary result of NSP’s action is the successful labeling of target molecules, enabling their tracking and monitoring in various studies . For example, NSP-labeled ASOs maintained their desired target interaction .
Action Environment
The action of NSP is influenced by environmental factors such as pH and humidity . NSP is stable on storage at room temperature (23°C) if protected against humidity . The reaction of NSP with amino groups in proteins is typically carried out at neutral pH (6.5-8.5) . These environmental conditions are crucial for the efficacy and stability of NSP.
Biochemical Analysis
Biochemical Properties
N-succinimidyl propionate plays a crucial role in biochemical reactions due to its amine-reactive N-hydroxysuccinimide (NHS) ester group. This group reacts with primary amines to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct . The compound is often used to label proteins, such as histones and nonhistone proteins, by forming covalent bonds with lysine residues . Additionally, this compound can be used to conjugate peptides and oligonucleotides, enhancing their stability and functionality .
Cellular Effects
This compound influences various cellular processes by modifying proteins and peptides. It has been used to label histones and nonhistone proteins in cells, which can affect gene expression and cellular metabolism . The compound’s ability to form stable amide bonds with primary amines allows it to modify proteins involved in cell signaling pathways, potentially altering their activity and interactions . This can lead to changes in cellular functions and responses.
Molecular Mechanism
The molecular mechanism of this compound involves its NHS ester group reacting with primary amines on proteins and peptides. This reaction forms stable amide bonds, which can modify the structure and function of the target biomolecules . The compound can also form disulfide bonds with thiol groups, further enhancing its versatility in biochemical applications . These modifications can lead to changes in enzyme activity, protein-protein interactions, and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures and protected from moisture . Its reactivity can decrease over time, affecting its efficiency in labeling and conjugation reactions. Long-term studies have shown that this compound can maintain its activity for extended periods, but its performance may vary depending on storage conditions and experimental setups .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound can effectively label proteins and peptides without causing significant toxicity . At higher doses, it may induce adverse effects, such as cellular stress and toxicity . Studies have shown that the compound’s impact on cellular function and metabolism can be dose-dependent, with higher doses potentially leading to more pronounced effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include the modification of proteins and peptides. The compound interacts with enzymes and cofactors that facilitate its conjugation to target biomolecules . These interactions can affect metabolic flux and metabolite levels, potentially influencing cellular metabolism and function . The compound’s ability to form stable amide and disulfide bonds makes it a versatile tool in studying metabolic pathways and protein interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to form stable bonds with primary amines allows it to localize to specific cellular compartments and accumulate in target tissues . This distribution can influence its activity and effectiveness in biochemical applications, such as protein labeling and conjugation .
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on target proteins and peptides . These interactions can affect the compound’s activity and function, making it a valuable tool in studying subcellular processes and protein localization .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-succinimidyl propionate is typically synthesized through the reaction of N-hydroxysuccinimide with propionic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran to prevent hydrolysis of the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control to ensure the purity and stability of the compound, as it is sensitive to moisture and air .
Chemical Reactions Analysis
Types of Reactions: N-succinimidyl propionate primarily undergoes nucleophilic substitution reactions. It reacts with primary amines to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct .
Common Reagents and Conditions:
Reagents: Primary amines, dicyclohexylcarbodiimide, N-hydroxysuccinimide.
Major Products: The major product of the reaction between this compound and a primary amine is an amide bond, which is a stable linkage commonly used in bioconjugation .
Scientific Research Applications
Protein Labeling and Conjugation
N-Succinimidyl propionate serves as an effective reagent for covalently labeling proteins. Its primary application lies in the modification of proteins to study their interactions and functions.
- Mechanism of Action : The compound contains an N-hydroxysuccinimide ester group that reacts with amino groups on proteins, facilitating the introduction of various functional groups. This reaction enables the formation of stable covalent bonds, which are crucial for subsequent analyses .
-
Case Studies :
- Protein Thiolation : A notable application involves the introduction of thiol groups into proteins using N-succinimidyl 3-(2-pyridyldithio)propionate. This technique has been utilized to create protein-protein conjugates through thiol-disulfide exchange reactions, allowing reversible conjugation .
- Retrograde Transport Studies : In studies involving goldfish optic nerve proteins, this compound was employed to label proteins for tracking their retrograde transport. The labeled proteins were observed migrating from the injection site to the retina, providing insights into neuronal transport mechanisms .
Tritium Labeling
The compound is also used for tritium labeling of proteins and peptides, which is essential for studying biological processes at a molecular level.
- Application in Peptide Research : N-succinimidyl-[2,3-3H]propionate has been utilized to label neuromedin S (NMS) peptides. The labeling allows researchers to assess the binding affinities and functional activities of these peptides in receptor assays without altering their biological activity .
- Fluorography Detection : Proteins labeled with tritium can be detected using fluorography after electrophoresis, enabling visualization of specific protein interactions and modifications .
Limitations and Considerations
While this compound offers significant advantages in protein research, there are limitations to its use:
- Selectivity Issues : The compound tends to bind selectively to certain proteins in vivo, which could limit its effectiveness for detecting all retrogradely transported proteins .
- Stability Concerns : Although stable under dry conditions at room temperature, exposure to humidity can compromise the integrity of this compound .
Summary Table of Applications
Application Area | Description | Key Findings/Outcomes |
---|---|---|
Protein Labeling | Covalent modification of proteins for interaction studies | Enables stable conjugation and analysis of protein functions |
Thiolation | Introduction of thiol groups for reversible protein-protein conjugation | Successful creation of disulfide-linked conjugates |
Retrograde Transport Studies | Tracking labeled proteins in neuronal pathways | Insights into protein migration in neuronal tissues |
Tritium Labeling | Labeling peptides for receptor binding studies | Maintains biological activity during functional assays |
Comparison with Similar Compounds
N-hydroxysuccinimide esters: These compounds share a similar reactivity profile and are used for similar applications in bioconjugation.
N-succinimidyl 3-(2-pyridyldithio)propionate: Another bifunctional crosslinker used for protein conjugation.
N-succinimidyl 3-(4-hydroxyphenyl)propionate: Used for radiolabeling proteins.
Uniqueness: N-succinimidyl propionate is unique due to its specific reactivity towards primary amines and its stability under mild conditions. This makes it particularly useful for applications requiring precise and stable conjugation of biomolecules .
Biological Activity
N-succinimidyl propionate (NSP) is a versatile chemical compound widely utilized in biological research, particularly for its role in protein labeling and modification. This article aims to provide a comprehensive overview of the biological activity of NSP, highlighting its applications, mechanisms, and relevant research findings.
This compound is an acylating agent characterized by its ability to form stable amide bonds with amino groups in proteins. Its molecular formula is C₇H₉NO₄, and it has a molecular weight of 171.15 g/mol. The compound is typically supplied in toluene solution and is known for its stability under standard storage conditions .
NSP functions primarily through the acylation of lysine residues in proteins. This reaction occurs under neutral pH conditions (pH 6-8), making NSP a favorable alternative to other reagents that require alkaline environments. The acylation process involves the formation of an amide bond between the carboxylic acid group of NSP and the amino group of lysine, leading to modifications that can alter protein function or facilitate detection in various assays .
1. Protein Labeling
One of the most significant applications of NSP is in the labeling of proteins for detection and analysis. For instance, tritiated forms of NSP (3H-NSP) have been employed to label histones and non-histone proteins, allowing for sensitive visualization through techniques such as fluorography. This method enhances the detection limit significantly compared to traditional staining methods .
Application | Description |
---|---|
Protein Labeling | Utilized for sensitive detection of proteins via fluorography |
Acylation Studies | Investigates the reactivity of lysine residues in various protein contexts |
Drug Development | Serves as a linker in antibody-drug conjugates and PROTACs |
2. Drug Development
NSP has been integrated into various drug development processes, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras). These compounds utilize NSP as a linker to facilitate targeted degradation of specific proteins within cells, showcasing its potential in therapeutic applications .
Case Study 1: Protein Labeling Efficiency
In a study examining the efficiency of 3H-NSP for protein labeling, researchers found that using varying concentrations of 3H-NSP resulted in different labeling efficiencies for histones from calf thymus. The study demonstrated that higher concentrations led to increased sensitivity in detecting non-histone proteins, which are often challenging to visualize due to their low abundance .
Case Study 2: Tritiation of Neurotoxins
Another significant application involved the tritiation of alpha-bungarotoxin using NSP, which retained its biological activity post-labeling. This finding underscores NSP's utility in studying neurotoxic compounds while preserving their functional properties, thus allowing researchers to investigate their mechanisms in biological systems .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-2-7(11)12-8-5(9)3-4-6(8)10/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASBXERNXVFUEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952712 | |
Record name | 1-(Propanoyloxy)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30364-55-7, 862415-66-5 | |
Record name | N-(Propionyloxy)succinimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30364-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Succinimidyl propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030364557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Propanoyloxy)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dioxopyrrolidin-1-yl propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 862415-66-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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